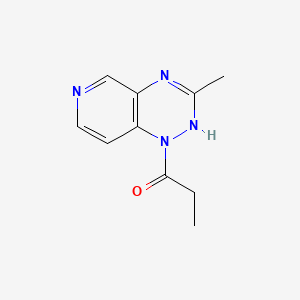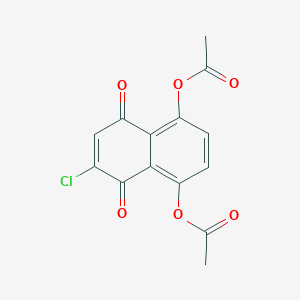![molecular formula C10H22N2O2 B14454851 N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide CAS No. 75005-60-6](/img/structure/B14454851.png)
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide is a chemical compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide typically involves the reaction of 3-(dimethylamino)-1-propylamine with an appropriate ester or acid chloride. One common method is the amidation reaction, where the amine reacts with an ester in the presence of a catalyst such as lead acetate . This reaction can be carried out under solvent-free conditions, which enhances the reaction rate and yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using esters and amines. The use of catalysts like lead acetate or other metal catalysts can improve the efficiency and yield of the reaction. The process is optimized to ensure high purity and minimal by-products, making it suitable for various applications.
化学反应分析
Types of Reactions
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amide group can produce primary or secondary amines.
科学研究应用
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The dimethylamino group can participate in protonation-deprotonation equilibria, affecting the compound’s reactivity and interactions with biological molecules. These interactions can influence various biochemical pathways, making the compound useful in drug delivery and other applications .
相似化合物的比较
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Similar in structure but with a methacrylamide group instead of a hydroxypropanamide group.
Dimethylaminopropylamine: A simpler compound with a similar dimethylamino group but lacking the hydroxy and amide functionalities.
Uniqueness
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and versatility. The presence of both a hydroxy group and an amide group allows for diverse chemical modifications and applications, setting it apart from simpler analogues.
属性
CAS 编号 |
75005-60-6 |
|---|---|
分子式 |
C10H22N2O2 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,8-12(3)4)7-11-9(14)5-6-13/h13H,5-8H2,1-4H3,(H,11,14) |
InChI 键 |
ZNUDWYNEOUWWMX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CNC(=O)CCO)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14454769.png)

![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)








![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)


